10-Bromodecanol chemical properties and structure
10-Bromodecanol chemical properties and structure
An In-Depth Technical Guide to 10-Bromodecanol: Chemical Properties and Structure
Abstract
10-Bromodecanol is a bifunctional organic compound featuring a terminal bromine atom and a primary hydroxyl group, separated by a ten-carbon aliphatic chain.[1] This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility as a flexible spacer and linker is particularly notable in the development of complex molecular architectures such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 10-Bromodecanol.
Chemical Properties and Identification
10-Bromodecanol is typically a clear, pale yellow liquid at room temperature.[2][3] It is classified as an irritant and requires careful handling with appropriate personal protective equipment.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 53463-68-6 |
| Molecular Formula | C₁₀H₂₁BrO |
| Molecular Weight | 237.18 g/mol |
| Appearance | Clear yellow to off-white liquid or solid |
| Boiling Point | 165-169 °C at 10 mmHg |
| Density | 1.19 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.476 |
| Flash Point | >109 °C (>230 °F) - closed cup |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Miscible with water. |
| pKa | 15.20 ± 0.10 (Predicted) |
Chemical Structure
The structure of 10-Bromodecanol consists of a linear ten-carbon chain. A hydroxyl group (-OH) is attached to the first carbon (C1), making it a primary alcohol.[4] A bromine atom (-Br) is attached to the tenth carbon (C10), making it a terminal alkyl bromide. This bifunctional nature allows for selective reactions at either end of the molecule.[1]
-
IUPAC Name : 10-bromodecan-1-ol[5]
-
Linear Formula : Br(CH₂)₁₀OH
-
SMILES String : OCCCCCCCCCCBr
-
InChI Key : LGZMUUBPTDRQQM-UHFFFAOYSA-N[6]
Caption: 2D structure of 10-Bromodecanol.
Experimental Protocols
Synthesis of 10-Bromodecanol from 1,10-Decanediol
A common method for synthesizing 10-Bromodecanol is through the selective monobromination of 1,10-decanediol using hydrobromic acid.[4]
Materials:
-
1,10-decanediol (10 g, 57.47 mmol)
-
Toluene (600 mL)
-
48% Hydrobromic acid (7.15 mL, 63.21 mmol)
-
1 N Hydrochloric acid
-
2 M Sodium hydroxide (aqueous)
-
Deionized water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Eluent: 15% Ethyl acetate in Hexane
Procedure:
-
Dissolve 1,10-decanediol (10 g, 57.47 mmol) in toluene (600 mL) in a 1 L two-necked, round-bottomed flask equipped with a Dean-Stark separator.[4]
-
Slowly add 48% hydrobromic acid (7.15 mL, 63.21 mmol) to the solution.[4]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Wash the reaction mixture sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and saturated saline solution.[4]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography, using 15% ethyl acetate in hexane as the eluent, to yield pure 10-Bromodecanol as a colorless transparent oil (Expected yield: ~93%).[4]
Caption: Workflow for the synthesis and purification of 10-Bromodecanol.
Spectroscopic Characterization
The structure and purity of the synthesized 10-Bromodecanol can be confirmed using various spectroscopic techniques.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 3.63 (t, J = 5.8 Hz, 2H, -CH₂OH)
-
δ 3.39 (t, J = 6.8 Hz, 2H, -CH₂Br)
-
δ 1.85 (m, 2H)
-
δ 1.56 (m, 2H)
-
δ 1.42 (m, 2H)
-
δ 1.38-1.27 (m, 10H)[4]
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 62.9, 33.9, 32.7, 32.6, 29.3, 29.2, 29.2, 28.6, 28.0, 25.6[4]
-
-
Infrared (IR) Spectroscopy (Neat):
-
νₘₐₓ 2927, 2856, 1738, 1593, 1449, 1367, 1241 cm⁻¹[4]
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₀H₂₂BrO [M+H]⁺: 237.0854
-
Measured: 237.0845[4]
-
The presence of bromine results in a characteristic isotopic pattern in the mass spectrum. For a molecule with one bromine atom, two peaks of nearly equal intensity will be observed at M and M+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]
Applications in Research and Development
10-Bromodecanol is a versatile reagent in organic synthesis.
-
Pharmaceuticals and Drug Development: It is used as an intermediate for active pharmaceutical ingredients (APIs).[2] Its bifunctional nature makes it an ideal linker for creating PROTACs and ADCs, where precise spacing between two different functional moieties is crucial.[1] It has also been used to synthesize molecules that induce neurite outgrowth in neuronal cells.[4]
-
Agrochemicals: It serves as a building block in the synthesis of pesticides and herbicides.[2]
-
Pheromone Synthesis: It was used in the synthesis of (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella).[3][4]
-
Materials Science: It can be used to synthesize rotaxane dendrimers and as a monomer or cross-linking agent in polymer chemistry.[1][4]
Safety and Handling
10-Bromodecanol is an irritant, capable of causing skin, eye, and respiratory system irritation.[2][3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[2][3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. It is sensitive to moisture, heat, and air.[2][3]
References
- 1. China Intermediates 10-Bromodecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 10-Bromodecanol | 53463-68-6 [chemicalbook.com]
- 5. 10-Bromo-1-decanol, 95% | Fisher Scientific [fishersci.ca]
- 6. 10-Bromodecanol(53463-68-6) 1H NMR spectrum [chemicalbook.com]
- 7. youtube.com [youtube.com]
